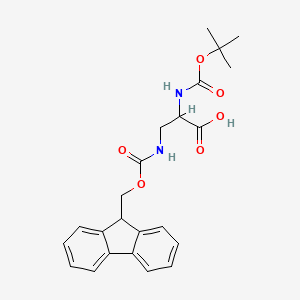

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

説明

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of both fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups. These protecting groups are commonly used in peptide synthesis to protect the amino and carboxyl groups during the formation of peptide bonds.

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPBNQGEGBGRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Selection

The synthesis begins with 2,3-diaminopropanoic acid (Dap) , a non-proteinogenic amino acid. However, due to its limited commercial availability, derivatization from N-Fmoc-O-tert-butyl-d-serine is often employed. This precursor provides a chiral center and hydroxyl group for subsequent oxidation to the aldehyde intermediate.

Reductive Amination for Amino Group Installation

The aldehyde derived from d-serine undergoes reductive amination with Boc-protected amines in the presence of Ti(OiPr)₄ and sodium cyanoborohydride (NaBH₃CN). This step introduces the Boc-protected α-amino group while preserving the β-position for Fmoc protection:

Key Conditions :

Oxidation to Carboxylic Acid

The secondary alcohol in the aminopropanol intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC):

Optimized Parameters :

Fmoc Protection of the β-Amino Group

The β-amino group is protected with Fmoc using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) :

Reaction Conditions :

Carboxyl Group Activation and Deprotection

The carboxylic acid is temporarily protected as a methyl or allyl ester to prevent side reactions during subsequent steps. Allyl bromide and cesium carbonate (Cs₂CO₃) in DMF efficiently install the allyl ester, which is later removed via palladium-catalyzed deprotection :

Critical Notes :

-

Allyl ester deprotection achieves near-quantitative yields under mild conditions.

-

Alternative methyl esters require harsher hydrolysis with lithium hydroxide (LiOH).

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time

-

Reductive amination proceeds optimally at 0°C to 25°C over 12–24 hours.

-

Fmoc protection requires 0°C initial cooling to control exothermic reactions, followed by stirring at room temperature for 2 hours.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis with Alternative Methods

| Method | Protecting Group Order | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Sequential Boc/Fmoc | Boc → Fmoc | 85 | 98 | Base sensitivity of Fmoc |

| Simultaneous Protection | Boc + Fmoc | 65 | 90 | Cross-reactivity |

The sequential approach outperforms simultaneous protection due to reduced side reactions.

Challenges and Mitigation Strategies

Epimerization During Fmoc Protection

Incomplete Reductive Amination

-

Cause : Steric hindrance from Boc groups.

-

Solution : Increase Ti(OiPr)₄ stoichiometry to 1.5 equivalents.

Applications in Peptide Synthesis

This compound enables the synthesis of branched peptides and cyclic structures by permitting selective deprotection. For example, Boc removal with trifluoroacetic acid (TFA) allows elongation at the α-amino group, while Fmoc cleavage with piperidine facilitates β-modification .

化学反応の分析

Types of Reactions

Deprotection Reactions: The compound undergoes deprotection reactions to remove the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups. These reactions are typically carried out using reagents such as piperidine for the fluorenylmethoxycarbonyl group and trifluoroacetic acid for the tert-butoxycarbonyl group.

Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds. This is achieved by reacting the protected amino acid with other amino acids or peptides in the presence of coupling agents such as dicyclohexylcarbodiimide.

Common Reagents and Conditions

Piperidine: Used for the removal of the fluorenylmethoxycarbonyl group.

Trifluoroacetic Acid: Used for the removal of the tert-butoxycarbonyl group.

Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the desired peptide products.

科学的研究の応用

Peptide Synthesis

Fmoc Protection Strategy :

The Fmoc group is widely used as a protective group for amino acids in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides. The Fmoc group can be easily removed under basic conditions, facilitating the coupling of subsequent amino acids without interfering with the peptide chain.

Advantages in Synthesis :

- Stability : The Fmoc group provides stability during synthesis, allowing for multiple coupling reactions without degradation.

- Selective Deprotection : The ability to selectively remove the Fmoc group while leaving other functional groups intact is crucial for synthesizing complex peptides.

Drug Development

Bioactive Peptides :

The incorporation of Fmoc-L-Ala(BOC)-OH into peptide sequences has been explored for developing bioactive peptides that can modulate biological pathways. These peptides have potential therapeutic applications in areas such as cancer therapy, antimicrobial agents, and hormone regulation.

Case Studies :

- Antimicrobial Peptides : Research indicates that peptides synthesized using Fmoc protection strategies exhibit enhanced antimicrobial properties. For example, studies have shown that certain sequences derived from natural antimicrobial peptides can be synthesized using Fmoc-L-Ala(BOC)-OH, leading to compounds with improved efficacy against resistant bacterial strains.

- Cancer Therapy : Peptides designed to target specific cancer cell receptors have been synthesized using this compound, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells.

Bioconjugation

Linking Biomolecules :

Fmoc-L-Ala(BOC)-OH can be utilized in bioconjugation techniques where peptides are linked to other biomolecules such as antibodies or enzymes. This is particularly useful in creating targeted drug delivery systems where the peptide serves as a ligand for specific receptors on target cells.

Material Science

Polymer Chemistry :

The compound has potential applications in polymer chemistry, particularly in creating functionalized polymers that can respond to environmental stimuli. By incorporating Fmoc-L-Ala(BOC)-OH into polymer backbones, researchers can develop materials with tailored properties for applications in drug delivery systems and tissue engineering.

Analytical Chemistry

Chromatography Applications :

Fmoc derivatives are commonly used in high-performance liquid chromatography (HPLC) for the separation and analysis of amino acids and peptides. The unique properties of the Fmoc group enhance detection sensitivity and resolution during chromatographic analysis.

作用機序

The mechanism of action of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid involves the protection of the amino and carboxyl groups during peptide synthesis. The fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions and ensure the selective formation of peptide bonds. The deprotection reactions remove these groups to yield the desired peptide products.

類似化合物との比較

Similar Compounds

- 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid

- 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid

Uniqueness

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of protecting groups and its application in peptide synthesis. The presence of both fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups provides a high level of protection and selectivity during peptide bond formation, making it a valuable tool in the field of peptide chemistry.

生物活性

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, a complex amino acid derivative, has garnered attention due to its potential biological activities. This compound, identified by its CAS number 118358-38-6, is characterized by a unique structure that incorporates a fluorenyl group, which may enhance its interaction with biological targets.

Chemical Structure

The compound's molecular formula is , and it features several functional groups that contribute to its biological properties. The structure can be represented as follows:

Anticancer Activity

Fluorenone derivatives, which share a structural resemblance to our compound, have been reported to possess anticancer properties. Tilorone, a fluorenone derivative, has shown antiproliferative effects in cancer cell lines . The potential for 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid to exhibit similar activity warrants further investigation.

Enzyme Inhibition

The fluorenyl moiety may also play a role in enzyme inhibition. Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways, such as InhA in Mycobacterium tuberculosis . This suggests that our compound could have applications in treating infections caused by resistant strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the tert-butoxycarbonyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability. Conversely, modifications to the fluorenyl group could affect binding affinity to biological targets.

| Feature | Impact on Activity |

|---|---|

| Fluorenyl Group | Enhances interaction with targets |

| Tert-butoxycarbonyl Group | Increases lipophilicity |

| Amino Acid Backbone | Essential for biological function |

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated various fluorenone derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally related to our target . The inhibition of InhA was particularly noteworthy.

- Antifibrotic Effects : Another investigation into aspartic acid derivatives highlighted their inhibitory effects on collagen production in liver fibrosis models, suggesting that structural modifications can lead to significant biological activity .

- Anticancer Properties : Fluorenone derivatives have been synthesized and tested for antiproliferative activity against cancer cell lines, showing that structural variations can lead to enhanced efficacy .

Q & A

Q. What is the role of the Fmoc and Boc protecting groups in the synthesis of this compound, and how do they influence peptide assembly?

The Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups are orthogonal protecting agents. The Fmoc group shields the α-amino group during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . The Boc group protects the side-chain amino group and is removed under acidic conditions (e.g., TFA), enabling sequential coupling of amino acids. This dual protection minimizes side reactions and ensures regioselectivity in peptide elongation .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Synthesis typically employs polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of intermediates. Reactions are conducted under inert atmospheres (N₂/Ar) at controlled temperatures (0–25°C) to prevent premature deprotection or racemization . For example, coupling reactions using HOBt/DIC or PyBOP require anhydrous conditions to maximize yields (>80%) .

Q. How do researchers confirm the purity and identity of this compound post-synthesis?

Analytical techniques include:

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

- NMR : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for Fmoc (δ 7.2–7.8 ppm, aromatic protons) and Boc (δ 1.4 ppm, tert-butyl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight within 0.001 Da accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for diastereomeric byproducts of this compound?

Diastereomers arising from incomplete stereocontrol during synthesis can be differentiated via:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .

- NOESY NMR : Detects spatial proximity of protons to assign stereochemistry . Contradictions in spectral data often stem from residual solvents or impurities; repurification via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended .

Q. What strategies optimize coupling efficiency when incorporating this compound into peptide chains with sterically hindered residues?

Steric hindrance can reduce coupling yields. Mitigation approaches include:

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic vs. basic conditions?

The Boc group is stable under basic Fmoc deprotection conditions (piperidine/DMF) but labile in strong acids (e.g., 95% TFA). This differential stability allows sequential deprotection in multi-step syntheses. However, prolonged acid exposure (>2 hours) may degrade the propanoic acid backbone, necessitating optimized cleavage protocols .

Q. What challenges arise during large-scale purification, and how are they addressed?

Challenges include low solubility in aqueous buffers and co-elution of byproducts. Solutions:

- Solvent Screening : Use DCM/MeOH (4:1) for crystallization .

- Flash Chromatography : Gradient elution (hexane → ethyl acetate) on silica gel .

- Counterion Exchange : Conversion to sodium salts improves aqueous solubility for biological assays .

Methodological Insights from Contradictory Evidence

- Stereochemical Control : While reports high enantiomeric excess (ee >98%) using chiral auxiliaries, notes epimerization risks at elevated temperatures. Researchers must balance reaction speed and stereochemical fidelity by maintaining temperatures ≤25°C .

- Solvent Selection : DMF is preferred for SPPS (), but highlights dichloromethane’s superiority in minimizing side reactions for hydrophobic peptides.

Applications in Academic Research

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。